GSK8814 -

GSK8814

Catalog Number: EVT-270250
CAS Number:
Molecular Formula: C28H35F2N5O3
Molecular Weight: 527.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

GSK8814, also known as 8-(((3r,4r,5s)-3-((4,4-Difluorocyclohexyl)methoxy)-5-Methoxypiperidin-4-yl)amino)-3-methyl-5-(5-methylpyridin-3-yl)-1,7-naphthyridin-2(1H)-one, is a potent and selective inhibitor of the ATAD2 bromodomain. [] It serves as a valuable chemical probe in scientific research to investigate the biological functions of ATAD2, a protein implicated in cancer development. [] GSK8814 achieves its selectivity by targeting a specific conformation of the ATAD2 bromodomain, differentiating it from other bromodomain-containing proteins like BET bromodomains. []

Future Directions
  • Development of more potent and drug-like ATAD2 inhibitors: While GSK8814 serves as a valuable chemical probe, further optimization is needed to improve its potency, pharmacokinetic properties, and safety profile for potential clinical translation. []
Overview

GSK8814 is a selective chemical probe designed to inhibit the bromodomains of the ATAD2 and ATAD2B proteins. These bromodomains are critical in recognizing acetylated lysine residues on histones, thereby influencing gene expression and chromatin dynamics. GSK8814 has garnered attention due to its potential applications in cancer research, particularly in understanding the role of bromodomains in tumorigenesis and therapeutic resistance.

Source and Classification

GSK8814 is classified as a small molecule inhibitor targeting bromodomains, specifically those associated with the ATPase family of proteins. Its chemical structure is characterized by a naphthyridone core, which is modified to enhance its binding affinity and selectivity for the ATAD2 bromodomain. The compound is identified by its CAS number 1997369-78-4 and has been documented in various chemical databases and publications as a tool for studying bromodomain functions in cellular processes .

Synthesis Analysis

Methods and Technical Details

The synthesis of GSK8814 involves several key steps:

  1. Formation of Core Structure: The synthesis begins with the preparation of a naphthyridone scaffold, which serves as the backbone for further modifications.
  2. Functional Group Introduction: Various functional groups are introduced through reactions such as amide formation and Suzuki cross-coupling. These modifications aim to optimize binding interactions with the target bromodomain.
  3. Purification and Characterization: The purity of the synthesized compound is typically confirmed using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to ensure that the final product meets the required specifications .

The synthetic route has been optimized to yield GSK8814 with high purity, enabling reliable biological evaluations.

Molecular Structure Analysis

Structure and Data

GSK8814's molecular structure includes a naphthyridone core with specific substituents that enhance its interaction with the ATAD2 bromodomain. Key structural features include:

  • Naphthyridone Core: This bicyclic structure is essential for binding affinity.
  • Substituents: Various substituents are strategically placed to interact with specific amino acid residues within the bromodomain's binding pocket.

The compound's binding affinity has been quantified, yielding a pKd value of 8.1, indicating strong interaction with the target .

Chemical Reactions Analysis

Reactions and Technical Details

GSK8814 undergoes several chemical reactions during its synthesis:

  • Amide Coupling: This reaction forms amide bonds between carboxylic acids and amines, crucial for constructing the final compound.
  • Suzuki Coupling: A palladium-catalyzed cross-coupling reaction that allows for the introduction of aryl groups into the naphthyridone framework.

These reactions are optimized for yield and specificity, ensuring that GSK8814 retains its desired biological activity.

Mechanism of Action

Process and Data

GSK8814 exerts its biological effects by selectively inhibiting the ATAD2 bromodomain. The mechanism involves:

  1. Binding to Bromodomain: GSK8814 binds competitively to the acetyl-lysine recognition site within the bromodomain.
  2. Disruption of Protein Interactions: By occupying this site, GSK8814 prevents ATAD2 from interacting with acetylated histones, thereby modulating gene expression.

This mechanism has been validated through various assays demonstrating GSK8814's efficacy in disrupting bromodomain-mediated processes in cancer cells .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

GSK8814 exhibits several notable physical and chemical properties:

  • Solubility: It is highly soluble in aqueous solutions (>439 μM), facilitating its use in biological assays.
  • Stability: The compound shows good stability under physiological conditions, making it suitable for in vitro studies.
  • Molecular Weight: The molecular weight of GSK8814 is approximately 305.34 g/mol.

These properties contribute to its utility as a research tool in studying bromodomain functions .

Applications

Scientific Uses

GSK8814 serves multiple scientific purposes:

  • Cancer Research: It is used to explore the role of bromodomains in cancer cell proliferation and survival, particularly in breast cancer models.
  • Epigenetics Studies: Researchers utilize GSK8814 to investigate how bromodomain inhibition affects epigenetic regulation and gene expression patterns.
  • Drug Development: As a chemical probe, GSK8814 aids in identifying new therapeutic strategies targeting bromodomain-containing proteins, potentially leading to novel cancer treatments .
Introduction to GSK8814 as a Chemical Probe

GSK8814 is a potent and selective chemical probe designed to target the bromodomains of ATAD2 (ATPase Family AAA Domain-Containing Protein 2) and its paralog ATAD2B. Developed through collaborative efforts between GlaxoSmithKline and the Structural Genomics Consortium, this tool compound enables precise investigation of ATAD2/ATAD2B function in epigenetic regulation and oncology. With a binding constant (pKd) of 8.1 measured by isothermal titration calorimetry (ITC) and cellular target engagement at 2 µM (EC50), GSK8814 achieves >100-fold selectivity over other bromodomains and >1,000-fold selectivity over BRD4. Its companion negative control, GSK8815, exhibits significantly reduced potency (pKd=5.5), allowing rigorous validation of on-target effects [1] [3] [8].

Table 1: Molecular Characteristics of GSK8814

PropertyValueMeasurement Method
Molecular Weight527.3 g/mol-
Molecular FormulaC₂₈H₃₅F₂N₅O₃-
ATAD2 Binding Constant (Kd)7.94 nM (pKd=8.1)ITC
BROMOscan Potency (Ki)1.25 nM (pKi=8.9)Competitive binding
Acetylated H4 Displacement50.1 nM (pIC₅₀=7.3)TR-FRET
Cellular NanoBRET EC₅₀2 µMNanoBRET assay
BRD4 Selectivity>1,000-fold vs. ATAD2BROMOscan panel

Discovery and Development in Epigenetic Research

GSK8814 emerged from a structure-based drug design campaign addressing ATAD2's challenging bromodomain architecture. Initial crystallography revealed a deep, narrow binding pocket with a unique zinc-binding motif, complicating ligand development [1] [5]. Bamborough et al. (2016) optimized a triazolopyridazine scaffold to exploit this topology, achieving:

  • Subnanomolar affinity: Via hydrogen bonding with conserved asparagine residue (Asn1064) and hydrophobic interactions with the ZA loop [1] [3].
  • Stereochemical precision: Three chiral centers enable optimal binding, with the (R,R,S)-configuration showing 100-fold higher potency than diastereomers [1] [8].
  • Negative control: GSK8815, a synthetic diastereomer, serves as a critical tool to distinguish target-specific effects from off-target interactions [1] [3].

Selectivity was validated using the BROMOscan platform, profiling 48 bromodomains. GSK8814 exhibited exceptional specificity, with only marginal activity against BRD9 (Kd <100 nM) and no significant binding to 40 non-bromodomain off-targets [1] [3] [7].

Role of Bromodomain-Targeting Compounds in Chromatin Remodeling

ATAD2 bromodomains function as epigenetic "readers" that recognize acetylated lysine residues on histone H3 and H4 tails. This interaction facilitates:

  • Transcriptional co-activation: Recruitment of MYC, E2F, and estrogen/androgen receptors to acetylated chromatin [2] [4].
  • Nucleosome remodeling: ATPase-dependent chromatin decompaction, enabling oncogene expression [2] [6].
  • Stemness maintenance: Stabilization of cancer stem cell phenotypes through Hedgehog and Wnt pathway modulation [4].

GSK8814 disrupts these processes by competitively blocking acetyl-lysine binding. In NanoBRET assays, it displaces histone H3.3-HaloTag from NanoLuc-ATAD2 fusion proteins, confirming direct target engagement in live cells [1] [9]. Unlike pan-BET inhibitors, GSK8814's selectivity avoids broad transcriptional shutdown, enabling precise dissection of ATAD2-specific biology [6] [7].

Significance of ATAD2/ATAD2B as Oncological Targets

ATAD2 overexpression correlates with poor prognosis across 20+ malignancies due to its dual functions:

  • Amplified genomic locus: Located at 8q24, a region amplified in breast, prostate, and gastrointestinal cancers [2] [4].
  • Oncogenic signaling nexus: Interfaces between MYC, E2F, HIF-1α, and sex hormone receptor pathways (Table 2) [2] [5].
  • Therapeutic vulnerability: ATAD2 depletion suppresses tumor growth in vivo, yet its bromodomain was historically classified as "undruggable" due to its rigid binding pocket [4] [5].

Table 2: ATAD2 Overexpression in Human Cancers and Associated Pathways

Cancer TypeUpstream RegulatorsDownstream PathwaysClinical Impact
Breast cancerMYC, E2F1, ERαPI3K/AKT/mTOR, KIFsReduced survival (HR=2.1)
Gastric cancerHIF-1αpRb-E2F1, ESR1Metastasis promotion
Ovarian cancermiR-372, miR-302PI3K/AKT, MAPKChemoresistance
Hepatocellular carcinomamiR-372E2F2, SMO/GLI, p53/p38Tumor staging correlation
Colorectal cancermiR-126-5pTRIM25, miR-520aRecurrence risk

GSK8814 validates ATAD2's pharmacological tractability. In LNCaP prostate cancer cells, it reduces colony formation (IC₅₀=2.7 µM) and downregulates cell cycle genes (CDK1, CCNA2). Similar effects occur in ovarian and esophageal carcinoma models, confirming on-target suppression of proliferation [1] [4] [9].

Properties

Product Name

GSK8814

IUPAC Name

8-[[(3R,4R,5S)-3-[(4,4-difluorocyclohexyl)methoxy]-5-methoxypiperidin-4-yl]amino]-3-methyl-5-(5-methylpyridin-3-yl)-1H-1,7-naphthyridin-2-one

Molecular Formula

C28H35F2N5O3

Molecular Weight

527.6 g/mol

InChI

InChI=1S/C28H35F2N5O3/c1-16-8-19(11-31-10-16)21-12-33-26(24-20(21)9-17(2)27(36)35-24)34-25-22(37-3)13-32-14-23(25)38-15-18-4-6-28(29,30)7-5-18/h8-12,18,22-23,25,32H,4-7,13-15H2,1-3H3,(H,33,34)(H,35,36)/t22-,23+,25+/m0/s1

InChI Key

YDPMMWAOCCOULO-JBRSBNLGSA-N

SMILES

CC1=CC(=CN=C1)C2=CN=C(C3=C2C=C(C(=O)N3)C)NC4C(CNCC4OCC5CCC(CC5)(F)F)OC

Solubility

Soluble in DMSO

Synonyms

GSK8814; GSK-8814; GSK 8814.

Canonical SMILES

CC1=CC(=CN=C1)C2=CN=C(C3=C2C=C(C(=O)N3)C)NC4C(CNCC4OCC5CCC(CC5)(F)F)OC

Isomeric SMILES

CC1=CC(=CN=C1)C2=CN=C(C3=C2C=C(C(=O)N3)C)N[C@@H]4[C@H](CNC[C@H]4OCC5CCC(CC5)(F)F)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.